![molecular formula C7H6N2O2 B085611 5-Aminobenzo[d]oxazol-2(3H)-one CAS No. 14733-77-8](/img/structure/B85611.png)
5-Aminobenzo[d]oxazol-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 5-Aminobenzo[d]oxazol-2(3H)-one involves complex chemical reactions, often requiring specific conditions to achieve the desired outcomes. For instance, a new synthesis approach for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showing the intricate processes involved in synthesizing such compounds (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds within the this compound family is crucial for understanding their chemical behavior. X-ray diffraction analysis has been utilized to unequivocally establish the configuration around the double bond of major stereoisomers in related compounds, highlighting the importance of structural analysis in chemical research (Gabriele et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives are diverse, with the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization being a notable example. This reaction facilitates the synthesis of benzo[d]imidazo[2,1-b]thiazole, demonstrating the compound's versatility in participating in complex chemical processes (Mishra et al., 2014).
Scientific Research Applications
Synthesis of Novel Fused and Spiro Heterocycles :
- 5-Aminobenzo[d]oxazol-2(3H)-one derivatives are utilized in the synthesis of novel fused and spiro heterocycles with potential antitumor and antimicrobial activities. For example, 2(3H)-furanone derivatives were reacted with methyl-4-aminobenzoate, leading to various heterocyclic compounds evaluated for their therapeutic properties (Abou-Elmagd & Hashem, 2016).
Development of Solid-Phase Methodologies :
- Solid-phase methodologies have been developed for the synthesis of 2-amino and 2-amidobenzo[d]oxazole derivatives. These methodologies involve cyclization reactions of hydroxyphenylthiourea resin and further functionalization, resulting in various benzo[d]oxazole derivatives with potential applications in drug discovery and chemical synthesis (Jung et al., 2012).
Peptide Chemistry Applications :
- In peptide chemistry, azirine/oxazolone methods are employed for the synthesis of tripeptides containing α,α-disubstituted α-amino acids and ethyl p-aminobenzoate. This method demonstrates the versatility of this compound derivatives in incorporating disubstituted residues into peptide chains (Wipf & Heimgartner, 1988).
Synthesis of Novel Benzothiazepine Derivatives :
- The compound has been used in the one-pot synthesis of novel alkyl 4-amino-5-oxobenzo[f][1,4]thiazepine-3-carboxylates. The reaction demonstrates the compound's utility in generating complex molecules with potential pharmaceutical applications (Incerti et al., 2009).
Antimicrobial Activity :
- Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Studies have shown that certain compounds exhibit significant bactericidal activity, with potential use as novel antimicrobial agents (Sapijanskaitė-Banevič et al., 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exert their antiepileptic action via voltage-gated sodium channels (vgscs) .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets, such as vgscs, to modulate their function . This could result in changes to the electrical activity of neurons, potentially reducing the occurrence of seizures.
Pharmacokinetics
Its predicted log octanol-water partition coefficient (log kow) is 080 , which suggests it may have good membrane permeability, potentially influencing its bioavailability.
Result of Action
If it acts as an antiepileptic, it may help to reduce the frequency and severity of seizures by modulating neuronal excitability .
properties
IUPAC Name |
5-amino-3H-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXXUHGUCBUXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163682 | |
Record name | 2-Benzoxazolinone, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14733-77-8 | |
Record name | 5-Amino-2-benzoxazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14733-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzoxazolinone, 5-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014733778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Aminobenzoxazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzoxazolinone, 5-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80163682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1,3-benzoxazol-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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